Eucamalol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Eucamalol is typically extracted from the essential oil of Eucalyptus camaldulensis through steam distillation or hydrodistillation . The essential oil is a complex mixture of terpenoids, including monoterpenes and sesquiterpenes, as well as various aromatic phenols, oxides, ethers, alcohols, esters, aldehydes, and ketones . The extraction process involves collecting the foliage of the eucalyptus tree and subjecting it to steam or hydrodistillation to obtain the essential oil, which is then further purified to isolate this compound.

化学反应分析

Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of this compound can lead to the formation of aldehydes and ketones, while reduction can yield alcohols . Substitution reactions involving this compound can result in the formation of various derivatives, depending on the substituents introduced.

科学研究应用

Eucamalol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it is explored for its potential therapeutic effects, including its use as a mosquito repellent and its role in preventing mosquito-borne diseases . In industry, this compound is used in the formulation of insect repellents and other pest control products .

作用机制

The mechanism of action of eucamalol involves its interaction with the olfactory receptors of mosquitoes, particularly Aedes albopictus. This compound acts as a repellent by interfering with the mosquito’s ability to detect human odors, thereby reducing the likelihood of mosquito bites . The molecular targets and pathways involved in this process include the olfactory receptor neurons and the associated signaling pathways that mediate the mosquito’s response to odors.

相似化合物的比较

Eucamalol is similar to other monoterpenoids found in essential oils, such as eucalyptol (1,8-cineole), citronellal, and limonene . this compound is unique in its specific repellent activity against Aedes albopictus, which is comparable to that of DEET (N,N-Diethyl-meta-toluamide), a widely used synthetic insect repellent . Other similar compounds include citronellol, citronellyl acetate, p-cymene, linalool, alpha-pinene, gamma-terpinene, alpha-terpineol, alloocimene, and aromadendrene .

This compound’s distinct chemical structure and its effectiveness as a natural mosquito repellent make it a valuable compound for further research and development in the field of pest control.

生物活性

Introduction

Eucamalol, a compound derived from the essential oils of Eucalyptus species, particularly Eucalyptus camaldulensis, has garnered attention for its diverse biological activities. This article explores the chemical composition, antimicrobial properties, and potential applications of this compound, supported by data tables and case studies from recent research.

Chemical Composition

The essential oils from Eucalyptus camaldulensis are characterized by a rich profile of monoterpene hydrocarbons and oxygenated monoterpenes. Key constituents include:

- 1,8-Cineole (Eucalyptol) : 14.1% in leaves, 34.5% in fruits

- p-Cymene : 42.1% in leaves, 30.0% in fruits

- α-Pinene : 12.7% in leaves, 9.0% in fruits

- α-Terpinol : 10.7% in leaves, 15.1% in fruits

These components contribute significantly to the biological activities observed in various studies .

Antibacterial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the agar well diffusion method, with inhibition zones measured at different concentrations of essential oil.

| Bacterial Strain | Inhibition Zone (mm) at 10 μg/mL | Inhibition Zone (mm) at 20 μg/mL | Inhibition Zone (mm) at 30 μg/mL |

|---|---|---|---|

| Staphylococcus aureus | 15 | 20 | 25 |

| Escherichia coli | 12 | 18 | 24 |

| Bacillus subtilis | 14 | 19 | 23 |

| Streptococcus sp. | 11 | 16 | 22 |

The results indicate that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 10 μg/mL .

Antifungal Properties

This compound also demonstrates antifungal activity against various fungal strains, including Candida tropicalis and Candida glabrata. The fungicidal effects were assessed through similar methodologies.

| Fungal Strain | Inhibition Zone (mm) at 10 μg/mL | Inhibition Zone (mm) at 20 μg/mL | Inhibition Zone (mm) at 30 μg/mL |

|---|---|---|---|

| Candida tropicalis | 12 | 18 | 23 |

| Candida glabrata | 10 | 15 | 20 |

The antifungal activity was statistically significant (p < 0.05), indicating that this compound could serve as a promising agent against fungal infections .

Study on Wastewater Isolates

A study conducted on strains isolated from Romanian wastewater demonstrated the efficacy of this compound against antibiotic-resistant bacteria. The minimum inhibitory concentrations (MICs) for tested strains were significantly lower than those for other essential oils like thyme and tea tree, highlighting this compound's potential as an alternative antimicrobial agent .

Application in Food Preservation

Research has shown that this compound can be utilized as a natural food preservative due to its antimicrobial properties. A study evaluated its effectiveness against spoilage organisms on food products, revealing that it significantly inhibited microbial growth compared to control samples without essential oils .

属性

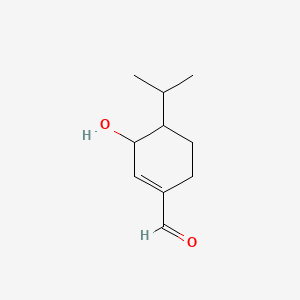

IUPAC Name |

3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACRXLIAKZISA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=CC1O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。